molecular formula C15H11ClN2OS B3833049 3-chloro-N'-phenyl-1-benzothiophene-2-carbohydrazide

3-chloro-N'-phenyl-1-benzothiophene-2-carbohydrazide

Cat. No.: B3833049
M. Wt: 302.8 g/mol
InChI Key: OWPPNIUTRHWLIB-UHFFFAOYSA-N
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Description

3-chloro-N’-phenyl-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C18H13ClN2OS.

Chemical Reactions Analysis

3-chloro-N’-phenyl-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-N’-phenyl-1-benzothiophene-2-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for designing new molecules with potential biological activities.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for biological studies and drug development.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections, cancer, and other diseases.

    Industry: The compound is used in the development of new materials and as a precursor for synthesizing other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N’-phenyl-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-chloro-N’-phenyl-1-benzothiophene-2-carbohydrazide can be compared with other benzothiophene derivatives such as:

    3-chloro-N’-phenyl-1-benzothiophene-2-carboxamide: Similar in structure but with a carboxamide group instead of a carbohydrazide group.

    3-chloro-N’-(3-phenyl-2-propenylidene)-1-benzothiophene-2-carbohydrazide: A derivative with a different substituent on the phenyl ring.

    3-chloro-N’-(2,3,4-trimethoxybenzylidene)-1-benzothiophene-2-carbohydrazide: A compound with additional methoxy groups on the benzylidene ring.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 3-chloro-N’-phenyl-1-benzothiophene-2-carbohydrazide lies in its specific substituents and the resulting biological activities .

Properties

IUPAC Name

3-chloro-N'-phenyl-1-benzothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-13-11-8-4-5-9-12(11)20-14(13)15(19)18-17-10-6-2-1-3-7-10/h1-9,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPPNIUTRHWLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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